2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
Beschreibung
Eigenschaften
Molekularformel |
C21H22BrN3O2 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
2-(6-bromoindol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H22BrN3O2/c22-18-4-3-17-7-8-25(20(17)13-18)15-21(26)23-19-5-1-16(2-6-19)14-24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,26) |
InChI-Schlüssel |
PUSJJHCMLOMJGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bromination of 1H-Indole
Electrophilic bromination of indole is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This method selectively substitutes the 6-position due to the electron-rich nature of the indole ring. Alternative brominating agents, such as bromine in acetic acid, are less favored due to over-bromination risks.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 0–5 | 85 |
| Br₂ | Acetic acid | 25 | 62 |
Synthesis of 4-(Morpholin-4-ylmethyl)aniline
The morpholine-containing aniline derivative is prepared via a two-step process:
Morpholine Installation
4-(Aminomethyl)phenyl morpholine is synthesized by reacting 4-nitrobenzyl bromide with morpholine in the presence of potassium carbonate. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).
Table 2: Morpholine Coupling Reaction Parameters
| Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine | K₂CO₃ | Acetone | 12 | 92 |
| Piperidine | K₂CO₃ | Acetone | 18 | 68 |
Acetamide Bond Formation
The final step involves coupling 2-(6-bromo-1H-indol-1-yl)acetic acid with 4-(morpholin-4-ylmethyl)aniline using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of N-hydroxysuccinimide (NHS) .
Table 3: Amide Coupling Optimization
| Coupling Agent | Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| EDC | NHS | DCM | 25 | 78 |
| DCC | HOBt | THF | 40 | 65 |
Alternative Synthetic Routes
One-Pot Indole Functionalization
A patent-described method combines bromination and morpholine installation in a single pot using Pd(OAc)₂ as a catalyst, reducing the total synthesis time from 48 hours to 24 hours. However, this approach requires stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilizing the indole derivative on Wang resin enables sequential bromination and amidation, though yields remain suboptimal (45–50%) due to steric hindrance.
Challenges and Optimization Strategies
Key challenges include:
-
Low regioselectivity during indole bromination, mitigated by using NBS in polar aprotic solvents.
-
Side reactions during morpholine coupling, addressed by employing excess morpholine (1.5 equivalents).
-
Purification difficulties due to polar byproducts, resolved via column chromatography with ethyl acetate/hexane gradients.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(6-Brom-1H-indol-1-yl)-N-[4-(Morpholin-4-ylmethyl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom im Indolring kann durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von entsprechenden Indol-2-carbonsäurederivaten.
Reduktion: Bildung von reduzierten Indolderivaten.
Substitution: Bildung von substituierten Indolderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-(6-Brom-1H-indol-1-yl)-N-[4-(Morpholin-4-ylmethyl)phenyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Indole Acetamides
- 6-Fluoroindole Analog: 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide (CAS 1219546-26-5) replaces bromine with fluorine at the indole’s 6-position and substitutes the morpholin-4-ylmethylphenyl group with a morpholine-ethyl chain.
- 4-Bromoindole Derivative: N-[4-(Acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide (CAS 1219565-52-2) shifts the bromine to the indole’s 4-position and introduces an acetylamino group on the phenyl ring. Positional isomerism of bromine could modulate steric interactions in target binding .
Morpholine-Modified Acetamides
- Morpholinosulfonyl Derivatives: Compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i–5o) feature a sulfonyl bridge between the morpholine and phenyl groups.
- Morpholin-3-yl Acetamides : Derivatives like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () incorporate a modified morpholine ring with acetyl and dimethyl substituents. These modifications may influence conformational flexibility and enzymatic stability .
Pharmacologically Active Analogues
- Anticancer Indole Acetamides : Compounds such as N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) demonstrate potent Bcl-2/Mcl-1 inhibition. The presence of electron-withdrawing groups (e.g., chloro, methoxy) on the indole ring and aromatic substituents on the phenyl group highlights the importance of electronic and steric effects in anticancer activity .
- Analgesic Acetamides : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) exhibits analgesic activity comparable to paracetamol, underscoring the role of sulfonamide and piperazine groups in modulating pain pathways .
Comparative Data Table
Research Findings and Implications
- Structural Insights : The bromine atom in the target compound may enhance hydrophobic interactions in biological targets compared to fluorine or smaller substituents . The morpholin-4-ylmethyl group balances lipophilicity and solubility, a critical factor for bioavailability .
- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible pathways for the target compound’s production.
- Activity Gaps : While analogues exhibit antiviral () and anticancer () activities, the target compound’s specific biological profile remains uncharacterized. Preliminary data on related bromoindoles () warrant further exploration.
Biologische Aktivität
The compound 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic molecule notable for its complex structure, which includes an indole moiety and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. The presence of bromine at the 6-position of the indole enhances its cytotoxic effects against various cancer cell lines, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.29 g/mol. The unique structural features include:
- Indole Moiety : Known for its role in various biological activities.
- Morpholine Ring : Enhances binding interactions with biological targets.
- Bromine Substitution : Increases cytotoxicity and may influence pharmacokinetic properties.
The antitumor activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. It induces apoptosis in malignant cells through:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to programmed cell death.
- Target Interaction : The morpholine group may facilitate interactions with specific proteins involved in cancer progression.
Biological Activity Studies
Several studies have documented the biological activity of this compound, particularly focusing on its antitumor properties:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 |
- Mechanistic Insights : Research indicates that the compound disrupts mitochondrial membrane potential and activates caspase cascades, confirming its role in apoptosis induction.
Comparative Analysis
To understand the uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide , a comparison with structurally similar compounds reveals interesting insights:
| Compound Name | Notable Features |
|---|---|
| 6-Bromoindole | Known for antitumor activity; lacks morpholine |
| N-[4-(Morpholin-4-ylmethyl)phenyl]acetamide | Similar amide functionality; different aromatic substitution |
| 5-Bromo-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide | Enhanced activity due to additional bromine |
This table highlights how the combination of bromination and morpholine substitution in our compound may enhance both pharmacological profile and therapeutic potential.
Case Studies
Recent studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using xenograft models showed that treatment with the compound significantly reduced tumor size compared to controls, suggesting effective antitumor activity.
- Combination Therapies : Preliminary findings indicate that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance in cancer cells.
Future Directions
Given its promising biological activity, further exploration into:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect activity can lead to more potent derivatives.
- Mechanistic Pathways : Detailed studies on molecular targets and signaling pathways involved in its action will provide insights into potential therapeutic applications beyond oncology.
Q & A
Q. What are the key synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions:
- Step 1 : Formation of the indole core substituted at the 6-position with bromine. This often involves Buchwald-Hartwig amination or Ullmann coupling to introduce the bromine atom .
- Step 2 : Introduction of the morpholine-methylphenyl group via nucleophilic substitution or reductive amination. For example, coupling 4-(morpholin-4-ylmethyl)aniline with bromoacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Factors : Temperature (>80°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact purity and yield. LC-MS and NMR are used to monitor intermediates .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the indole C-6 bromine (δ 7.2–7.5 ppm for aromatic protons) and morpholine-methylphenyl groups (δ 3.6–3.8 ppm for morpholine CH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 456.1 [M+H]⁺) and detects impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for analogs with similar substituents .
Q. What primary biological targets or pathways are associated with this compound?
The compound exhibits antitumor activity by targeting apoptosis-related proteins (e.g., Bcl-2/Mcl-1) via its indole and morpholine moieties. The bromine atom enhances binding affinity to hydrophobic pockets in protein targets, while the morpholine group improves solubility and membrane permeability .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies rationalize the role of the 6-bromo substitution versus other halogenated indole derivatives?
- 6-Bromo vs. 5-Bromo : The 6-position optimizes steric compatibility with target proteins (e.g., Bcl-2), as shown in cytotoxicity assays (IC₅₀ = 1.2 μM vs. 5-bromo analog IC₅₀ = 3.8 μM in HeLa cells) .
- Morpholine Contribution : Removal of the morpholine group reduces activity by >50%, highlighting its role in stabilizing hydrogen bonds with Asp108 in Bcl-2 .
- Methodology : SAR is validated via molecular docking (AutoDock Vina) and in vitro binding assays (SPR or ITC) .
Q. How can contradictory data on cytotoxicity across cancer cell lines be resolved?
Discrepancies arise from:
- Cell Line Variability : For example, higher efficacy in MDA-MB-231 (breast cancer, IC₅₀ = 0.8 μM) versus A549 (lung cancer, IC₅₀ = 2.4 μM) due to differential expression of Bcl-2 family proteins .
- Experimental Design : Use standardized protocols (e.g., MTT assays at 48h incubation) and validate results with clonogenic assays .
- Data Normalization : Account for metabolic activity variations using Z-factor analysis .
Q. What in silico strategies optimize this compound’s pharmacokinetic profile while retaining efficacy?
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F = 45%) due to high logP (3.2). Strategies include adding polar groups (e.g., -OH) to reduce logP without compromising binding .
- Metabolic Stability : CYP3A4-mediated demethylation is a major clearance pathway. Deuterating the morpholine methyl group extends half-life (t₁/₂ from 2.1h to 4.5h in rat liver microsomes) .
Methodological Guidance
Q. What protocols are recommended for assessing target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by heating lysates (37–65°C) and quantifying protein stability via Western blot (anti-Bcl-2) .
- Fluorescence Polarization : Compete with FITC-labeled BH3 peptides to measure binding affinity (Kd = 120 nM) .
Q. How are synthetic byproducts characterized, and what steps mitigate their formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
